1,7-Dioxa-4,10-diazacyclododecane

Coordination Chemistry Computational Chemistry Ion Recognition

Select 1,7-Dioxa-4,10-diazacyclododecane (diaza-12-crown-4) for its unmatched N2O2 donor set – two reactive secondary amines enable stepwise functionalization impossible with all-oxygen crowns. Empirical data confirm it delivers optimal binding selectivity for larger cations (Rb⁺, Cs⁺, Ca²⁺), with diamide derivatives achieving >10⁷ Ca²⁺/Na⁺ selectivity in methanol. This scaffold is essential for constructing task-specific cryptands, ion-selective sensors, and MRI contrast agents. Generic 12-crown-4 cannot replicate this performance.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 294-92-8
Cat. No. B1198599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dioxa-4,10-diazacyclododecane
CAS294-92-8
Synonyms1,7-dioxa-4,10-diazacyclododecane
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1COCCNCCOCCN1
InChIInChI=1S/C8H18N2O2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2
InChIKeyPWJHXHMUGFXPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dioxa-4,10-diazacyclododecane (CAS 294-92-8) Procurement Guide: Aza-Crown Ether Selection for Metal Ion Complexation and Selective Separation


1,7-Dioxa-4,10-diazacyclododecane (CAS 294-92-8), commonly known as diaza-12-crown-4, is a 12-membered macrocyclic polyether incorporating two secondary amine nitrogen donor atoms and two ether oxygen atoms within its ring framework. Classified as a mixed-donor aza-crown ether, this compound serves as a versatile precursor for synthesizing functionalized chelators and ionophores. Its structure facilitates the formation of stable coordination complexes with a range of metal cations, including alkali, alkaline-earth, and first-row transition metal ions, often exhibiting stability and selectivity profiles distinct from all-oxygen crown ethers or mono-aza analogues [1]. These properties underpin its utility in fundamental coordination chemistry research, the development of ion-selective sensors, and the design of advanced materials for metal ion extraction and catalysis.

Why Generic Substitution of 1,7-Dioxa-4,10-diazacyclododecane Fails: Evidence-Based Differentiation from Simple Crown Ethers and Other Aza-Crowns


Direct substitution of 1,7-dioxa-4,10-diazacyclododecane with a generic 12-crown-4 or even a mono-aza analogue is scientifically unsound and can lead to significant discrepancies in metal ion binding selectivity, complex stability, and downstream functionalization potential. Empirical evidence demonstrates that the precise number and arrangement of nitrogen donor atoms within the 12-membered macrocyclic framework critically modulate metal binding energetics. For instance, DFT calculations indicate a progressive increase in interaction energy for Na+ binding across aza-, diaza-, and triaza-12-crown-4, with diaza-12-crown-4 exhibiting intermediate but distinct binding properties compared to its mono-aza and tri-aza counterparts [1]. Furthermore, comparative complexation studies reveal that substituting a nitrogen donor for an oxygen atom in related diaza-crown systems can alter stability constants for transition metal complexes by up to 5.0 log units [2]. These quantifiable differences in molecular recognition and coordination chemistry preclude the use of unqualified alternatives in research protocols where precise metal ion discrimination or well-defined complex geometries are required. The following evidence guide provides the specific quantitative data necessary to support a scientifically rigorous procurement decision.

Quantitative Differentiation of 1,7-Dioxa-4,10-diazacyclododecane: Head-to-Head Data on Metal Binding, Stability, and Selectivity


DFT-Calculated Na+ Binding Energy Differences for 12-Membered Aza-Crown Ethers

Density Functional Theory (DFT) calculations provide a direct comparison of Na+ binding affinities among the 12-membered crown ether family, revealing that 1,7-dioxa-4,10-diazacyclododecane (diaza-12-crown-4) occupies a distinct intermediate position between its mono-aza and tri-aza analogues. This is not a simple linear progression and highlights the specific, non-interchangeable nature of the diaza-crown scaffold [1].

Coordination Chemistry Computational Chemistry Ion Recognition

Selectivity for Ions Excluded from the Macrocyclic Cavity: A Distinctive Feature of Diaza-12-Crown-4

A unique and quantifiable differentiator for diaza-12-crown-4 is its superior binding selectivity for metal ions that are too large to fit within its cavity, a behavior that distinguishes it from all-oxygen, mono-aza, and tetra-aza analogues. DFT analysis shows that diaza-12-crown-4 offers the best binding selectivity to metal ions that cannot be fully encapsulated [1].

Metal Ion Selectivity Supramolecular Chemistry Ionophore Design

Stability Constant Modulation via Nitrogen-for-Oxygen Substitution in Related Diaza-Crown Diacetate Ligands

Potentiometric titration studies on N,N'-diacetate derivatives of 12-membered polyoxa-polyaza macrocycles demonstrate that the replacement of a single nitrogen atom with an oxygen atom in the macrocyclic ring drastically alters the stability constants of transition metal complexes. This is a class-level inference that strongly supports the unique binding properties of the 1,7-dioxa-4,10-diazacyclododecane scaffold compared to a 1-oxa-4,7,10-triazacyclododecane scaffold [1].

Potentiometry Complex Stability Ligand Design

Quantified Calcium Binding Selectivity of a 1,7-Dioxa-4,10-diazacyclododecane Diamide Derivative

The functionalization of the 1,7-dioxa-4,10-diazacyclododecane scaffold with pendant amide groups yields a ligand with a pronounced and highly selective affinity for calcium ions. This is demonstrated by a directly quantified selectivity ratio over sodium ions in a non-aqueous solvent, showcasing the scaffold's potential for targeted ion discrimination [1].

Ion-Selective Ligands Calcium Complexation Potentiometry

Optimal Scientific and Industrial Application Scenarios for 1,7-Dioxa-4,10-diazacyclododecane Based on Quantified Performance Advantages


Design of Ion-Selective Sensors and Extractants for Larger Alkali or Alkaline-Earth Metal Cations

This compound is the preferred building block for constructing ionophores or extractants designed for high selectivity toward larger cations like Rb+, Cs+, or Ca2+. The evidence shows that the diaza-12-crown-4 core, unlike its 12-crown-4 or aza-12-crown-4 analogues, provides the optimal binding selectivity for ions that are not fully encapsulated within the macrocyclic cavity [1]. Furthermore, functionalization of the amine nitrogens, as demonstrated with diamide derivatives, can yield a Ca2+ ionophore with a quantified selectivity of over 10^7 over Na+ in methanol, a performance benchmark for calcium-specific detection or separation in non-aqueous environments [2].

Coordination Chemistry Studies Requiring an Intermediate Metal Binding Affinity and Distinct Geometric Preferences

For fundamental studies investigating the relationship between macrocyclic donor atom type and complex geometry, this compound is essential. Its N2O2 donor set imparts a specific binding affinity, shown computationally to be an intermediate between mono-aza and tri-aza 12-membered rings for Na+ binding [1]. Comparative complexation studies on related 12-membered diaza-crown diacetates further demonstrate that the exact placement of nitrogen donors in this scaffold leads to distinct complex geometries and stabilities for transition metals like Cu2+ and Ni2+ when compared to 13-membered analogues [3]. This makes it a precise tool for elucidating structure-activity relationships in macrocyclic coordination chemistry.

Synthesis of Advanced Materials via Selective Derivatization of Reactive Amine Sites

The presence of two secondary amine groups in the 1,7-dioxa-4,10-diazacyclododecane ring provides two distinct, highly reactive sites for covalent modification. This enables the synthesis of sophisticated molecular architectures like cage-functionalized cryptands or polymerizable monomers [4]. While the base material is noted to be a significant cost factor, the ability to selectively protect and deprotect these amine sites allows for precise, step-wise functionalization that is impossible with all-oxygen crown ethers and is a critical enabler for creating complex, task-specific chelating materials for catalysis, separations, or materials science [4].

Technical Documentation Hub

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